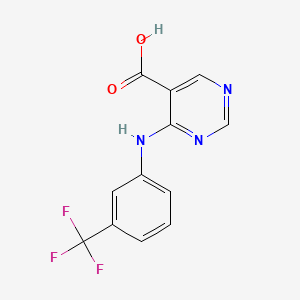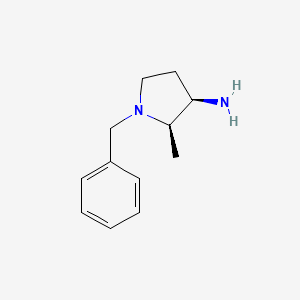![molecular formula C10H6O2 B15214726 Furo[3,2-B]benzofuran CAS No. 247-40-5](/img/structure/B15214726.png)
Furo[3,2-B]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,2-B]benzofuran is a heterocyclic compound that features a fused benzene ring and a furan ring. This compound is part of the larger family of benzofurans, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, molecular electronics, and functional polymers . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of Furo[3,2-B]benzofuran can be achieved through various methods. One common approach involves the cyclization of coumarin derivatives using the Hamaguchi–Ibata methodology . This method includes intermolecular Diels–Alder reactions to form the desired furobenzofuran structure. Additionally, other synthetic routes involve the use of electrophilic nitration, ipso substitution, and condensation reactions . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Furo[3,2-B]benzofuran undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl lithiums, lithium amide bases, and various electrophiles . For example, lithiation using n-BuLi in tetrahydrofuran (THF) occurs predominantly at the C2 position, which can then be quenched with electrophiles such as bromine, silicon, tin, sulfur, and boron . Major products formed from these reactions include silylated, halogenated, and oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
Furo[3,2-B]benzofuran has numerous scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a precursor for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, this compound is utilized in the development of molecular electronic devices and functional polymers due to its electron-rich character .
Mecanismo De Acción
The mechanism of action of Furo[3,2-B]benzofuran and its derivatives often involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antimicrobial activity by targeting bacterial cell walls or enzymes involved in bacterial metabolism . In anticancer applications, this compound derivatives may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Furo[3,2-B]benzofuran can be compared to other similar compounds such as benzofuran, furo[3,4-b]benzofuran, and benzofuro[3,2-b]pyridine . While all these compounds share a fused benzene and furan ring structure, this compound is unique in its specific ring fusion pattern and reactivity. For example, benzofuro[3,2-b]pyridine derivatives are known for their diverse biological activities and are often used in drug design and medicinal chemistry . The unique structural features of this compound make it a valuable compound for specific applications that may not be achievable with other similar compounds.
Propiedades
Número CAS |
247-40-5 |
|---|---|
Fórmula molecular |
C10H6O2 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
furo[3,2-b][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6H |
Clave InChI |
BKHKRJUHVJTZDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)


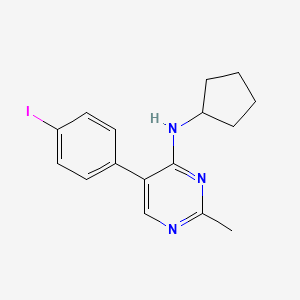

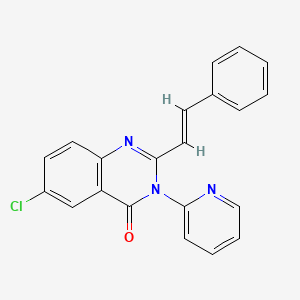
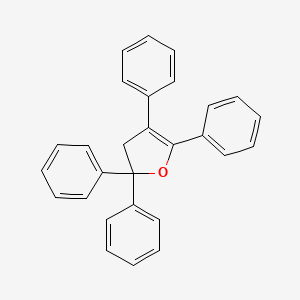
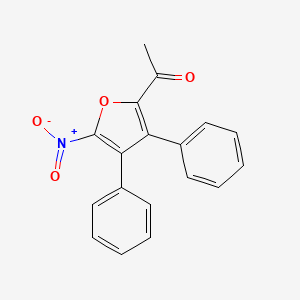
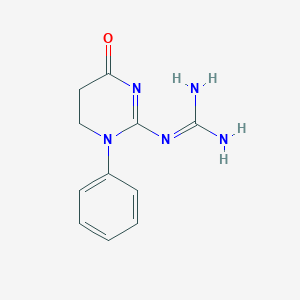
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
